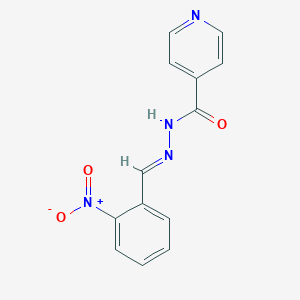
2-Nitrobenzaldehyde isonicotinoyl hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrobenzaldehyde isonicotinoyl hydrazone (NBH) is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a derivative of isonicotinic acid hydrazide (INH), which has been used as an anti-tuberculosis drug for over 60 years. NBH has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant properties.
Mécanisme D'action
The exact mechanism of action of 2-Nitrobenzaldehyde isonicotinoyl hydrazone is not fully understood. However, it is believed that the compound exerts its biological effects by interfering with various cellular pathways. For example, 2-Nitrobenzaldehyde isonicotinoyl hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 2-Nitrobenzaldehyde isonicotinoyl hydrazone has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses. Inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines, which can help to alleviate inflammation.
Biochemical and Physiological Effects:
2-Nitrobenzaldehyde isonicotinoyl hydrazone has been found to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. 2-Nitrobenzaldehyde isonicotinoyl hydrazone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-Nitrobenzaldehyde isonicotinoyl hydrazone has been found to possess anti-bacterial and anti-viral properties, making it a potential candidate for the treatment of infectious diseases. However, more research is needed to fully understand the biochemical and physiological effects of 2-Nitrobenzaldehyde isonicotinoyl hydrazone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Nitrobenzaldehyde isonicotinoyl hydrazone is that it is relatively easy to synthesize and purify. The compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of 2-Nitrobenzaldehyde isonicotinoyl hydrazone is that it can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments, particularly those involving cell culture.
Orientations Futures
There are several future directions for research on 2-Nitrobenzaldehyde isonicotinoyl hydrazone. One area of interest is the development of new derivatives of 2-Nitrobenzaldehyde isonicotinoyl hydrazone with improved biological activity. Another area of interest is the investigation of the mechanism of action of 2-Nitrobenzaldehyde isonicotinoyl hydrazone. Understanding how the compound exerts its biological effects could lead to the development of new drugs that target similar pathways. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-Nitrobenzaldehyde isonicotinoyl hydrazone, particularly in vivo. This could help to identify potential therapeutic applications of the compound.
Méthodes De Synthèse
2-Nitrobenzaldehyde isonicotinoyl hydrazone is synthesized by the reaction of 2-nitrobenzaldehyde with isonicotinic acid hydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and requires heating to a temperature of around 70-80°C. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
2-Nitrobenzaldehyde isonicotinoyl hydrazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant properties. The compound has been tested against a variety of cancer cell lines, including breast, lung, and prostate cancer, and has been found to inhibit cell growth and induce apoptosis. 2-Nitrobenzaldehyde isonicotinoyl hydrazone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-Nitrobenzaldehyde isonicotinoyl hydrazone has been found to possess anti-bacterial and anti-viral properties, making it a potential candidate for the treatment of infectious diseases.
Propriétés
Nom du produit |
2-Nitrobenzaldehyde isonicotinoyl hydrazone |
|---|---|
Formule moléculaire |
C13H10N4O3 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
N-[(E)-(2-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(10-5-7-14-8-6-10)16-15-9-11-3-1-2-4-12(11)17(19)20/h1-9H,(H,16,18)/b15-9+ |
Clé InChI |
NXYCDDZNBGFGMD-OQLLNIDSSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Solubilité |
34 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)


![1-{[4-(1,1-dimethylethyl)phenyl]sulfonyl}-1H-1,2,3-benzotriazole](/img/structure/B273989.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273997.png)
![2-benzyl-1-[(2,5-dichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B273999.png)



![5-benzoyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B274010.png)

![8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B274013.png)
![Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)
